PHA-767491 hydrochloride

Description

Properties

IUPAC Name |

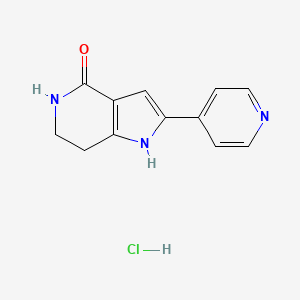

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNFURYBZMFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471068 | |

| Record name | PHA 767491 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845538-12-7 | |

| Record name | PHA 767491 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PHA-767491 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 hydrochloride is a potent, ATP-competitive, dual inhibitor of Cell division cycle 7-related protein kinase (Cdc7) and Cyclin-dependent kinase 9 (Cdk9).[1][2][3][4][5] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways. PHA-767491 functions primarily by inhibiting the initiation of DNA replication, a critical step in the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] Its dual inhibitory activity also impacts transcriptional regulation, contributing to its anti-proliferative effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.

Core Mechanism of Action

PHA-767491 exerts its primary anti-tumor effects through the dual inhibition of two key kinases: Cdc7 and Cdk9.

-

Inhibition of Cdc7 and DNA Replication Initiation: Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[6] It forms an active complex with its regulatory subunit, Dbf4. This complex, known as Dbf4-dependent kinase (DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative DNA helicase.[8] This phosphorylation is an essential step for the activation of the MCM helicase, leading to the unwinding of DNA at replication origins and the initiation of DNA synthesis. PHA-767491, as a potent inhibitor of Cdc7, blocks this phosphorylation event.[6][7] Consequently, it prevents the activation of replication origins but does not affect the progression of already active replication forks.[6][7][9] This targeted action on replication initiation distinguishes it from many conventional chemotherapeutics that interfere with DNA elongation.[6][7]

-

Inhibition of Cdk9 and Transcriptional Regulation: Cdk9, in conjunction with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is a critical regulator of transcription, as it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII). This phosphorylation event relieves the pausing of RNAPII shortly after transcription initiation, allowing for productive elongation of mRNA transcripts. By inhibiting Cdk9, PHA-767491 can lead to a global decrease in transcription, affecting the expression of short-lived anti-apoptotic proteins, such as Mcl-1, thereby sensitizing cancer cells to apoptosis.[10]

-

Induction of Apoptosis: The combined inhibition of DNA replication initiation and transcriptional regulation by PHA-767491 ultimately leads to the induction of apoptotic cell death in a variety of cancer cell lines.[6][11] This effect has been observed to be independent of the p53 tumor suppressor status in some cases.[11]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound against its primary targets and other kinases, as well as its anti-proliferative effects on various cancer cell lines, are summarized below.

Table 1: Biochemical Potency of this compound Against Various Kinases

| Kinase Target | IC50 (nM) |

| Cdc7 | 10[1][2][3][4][5] |

| Cdk9 | 34[1][2][3][4][5] |

| GSK3-β | 220 |

| Cdk2 | 240 |

| Cdk1 | 250 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Multiple Cell Lines (Average) | Various | 3.17[12] |

| U87-MG | Glioblastoma | ~2.5 - 10 (effective concentration)[11] |

| U251-MG | Glioblastoma | ~2.5 - 10 (effective concentration)[11] |

| HCC1954 | Breast Cancer | 0.64[12] |

| Colo-205 | Colorectal Cancer | 1.3[12] |

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency (IC50) of PHA-767491 against Cdc7 and Cdk9.

Methodology: ADP-Glo™ Luminescent Kinase Assay

-

Reagent Preparation:

-

Prepare a 2x kinase reaction buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl2, 0.2 mg/mL BSA, 100 µM DTT).

-

Prepare serial dilutions of PHA-767491 in 1x kinase buffer with a constant DMSO concentration (e.g., 1%).

-

Prepare a solution of the kinase substrate (e.g., PDKtide for Cdc7) and ATP in 1x kinase buffer. The ATP concentration should be close to the Km for the respective kinase.

-

Dilute the recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T enzyme to the desired concentration in 1x kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the serially diluted PHA-767491 or vehicle control (DMSO).

-

Add the diluted enzyme to all wells except the "no enzyme" blank control.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" wells) from all other readings.

-

Calculate the percent inhibition for each PHA-767491 concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow for Kinase Assay

Caption: Workflow for a typical biochemical kinase assay.

Cell-Based Assays

3.2.1. Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of PHA-767491 on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of PHA-767491 or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

3.2.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis by PHA-767491.

Methodology:

-

Cell Treatment: Treat cancer cells with PHA-767491 at various concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[14]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[15]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of PHA-767491 in a preclinical animal model.

Methodology:

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer PHA-767491 or vehicle control to the respective groups via a suitable route (e.g., intravenous or oral) according to a predetermined dosing schedule.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Analyze the tumor tissue for biomarkers of drug activity (e.g., phospho-MCM2 levels, apoptosis markers) via immunohistochemistry or western blotting.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Logical Relationship of Experimental Approaches

Caption: Logical flow of experimental validation for PHA-767491.

Conclusion

This compound is a dual inhibitor of Cdc7 and Cdk9 kinases, representing a novel approach to cancer therapy. Its mechanism of action, centered on the inhibition of DNA replication initiation and the disruption of transcriptional regulation, leads to potent anti-proliferative and pro-apoptotic effects in a range of cancer models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. The promising preclinical data for PHA-767491 underscore the therapeutic potential of targeting these fundamental cellular processes in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. promega.com [promega.com]

- 9. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Dual Inhibitory Function of PHA-767491 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor with a well-defined dual inhibitory function against two critical serine/threonine kinases involved in cell cycle regulation and transcription: Cell Division Cycle 7 (Cdc7) kinase and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4][5][6][7][8][9] This dual activity allows PHA-767491 to disrupt two distinct and crucial cellular processes: the initiation of DNA replication and the elongation phase of transcription. This technical guide provides an in-depth overview of the core inhibitory functions of PHA-767491, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Dual Inhibitory Mechanism of Action

This compound exerts its anti-proliferative and pro-apoptotic effects by concurrently inhibiting Cdc7 and Cdk9 kinases.

-

Inhibition of Cdc7 Kinase: Cdc7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[10] DDK plays an essential role in the G1/S transition phase of the cell cycle by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative DNA helicase.[6][10] This phosphorylation event is a critical trigger for the initiation of DNA replication at replication origins.[11] By inhibiting Cdc7, PHA-767491 prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA synthesis, leading to S-phase arrest and subsequent apoptosis in cancer cells.[10][11]

-

Inhibition of Cdk9 Kinase: Cdk9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[12] P-TEFb facilitates the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II and negative elongation factors.[12] This process is particularly important for the transcription of short-lived anti-apoptotic proteins, such as Myeloid cell leukemia-1 (Mcl-1).[5][10][12] Inhibition of Cdk9 by PHA-767491 leads to a decrease in the expression of these critical survival proteins, thereby promoting apoptosis.[5][12]

The synergistic effect of blocking both DNA replication initiation and the transcription of key survival genes underpins the potent anti-tumor activity of PHA-767491.[5]

Quantitative Data: Inhibitory Profile of PHA-767491

The inhibitory potency of PHA-767491 has been quantified against its primary targets and a panel of other kinases, as well as in various cancer cell lines.

| Target Kinase | IC50 (nM) | Assay Type |

| Cdc7 | 10 | Cell-free kinase assay |

| Cdk9 | 34 | Cell-free kinase assay |

| Cdk1 | ~200-250 | Cell-free kinase assay |

| Cdk2 | ~200-250 | Cell-free kinase assay |

| GSK-3β | ~200-220 | Cell-free kinase assay |

| MAPKAP-K2 (MK-2) | 171 | Cell-free kinase assay |

Data compiled from multiple sources.[1][5][7][9]

| Cell Line | Cancer Type | IC50 (µM) |

| HCC1954 | Breast Cancer | 0.64 |

| Colo-205 | Colon Cancer | 1.3 |

| U87-MG | Glioblastoma | ~2.5 |

| U251-MG | Glioblastoma | ~2.5 |

| Average (61 lines) | Various Cancers | 3.17 |

Data compiled from multiple sources.[1][7]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the in vitro potency of PHA-767491 against Cdc7 and Cdk9 kinases using a radiometric or luminescence-based assay.

Objective: To quantify the IC50 value of PHA-767491 for Cdc7 and Cdk9.

Materials:

-

Recombinant human Cdc7/Dbf4 (DDK) or Cdk9/Cyclin T enzyme complex.[13]

-

Kinase-specific substrate:

-

This compound dissolved in DMSO.

-

ATP ([γ-32P]ATP for radiometric assay). A common concentration is 1.5 µM to 10 µM, ideally close to the Kₘ of the kinase for ATP.[1][7][10]

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).[1][13]

-

96- or 384-well assay plates.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit for luminescence) or phosphocellulose filter mats and scintillation counter for radiometric assay.[13][14]

Procedure:

-

Compound Preparation: Prepare a serial dilution of PHA-767491 in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction volume.

-

Reaction Setup: a. Add the serially diluted PHA-767491 or vehicle (DMSO) to the wells of the assay plate. b. Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate kinase substrate. c. Add the recombinant kinase (e.g., 20 ng of DDK) to the master mix.[1]

-

Kinase Reaction Initiation: a. Initiate the reaction by adding the enzyme/substrate/ATP master mix to each well. b. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[1][2]

-

Reaction Termination and Detection: a. Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter. b. Luminescence Assay (ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase-luciferin reaction. Measure the luminescence using a plate reader.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the PHA-767491 concentration. Determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of PHA-767491 on the proliferation of cancer cell lines.

Objective: To determine the IC50 value of PHA-767491 in a cell-based context.

Materials:

-

Human cancer cell lines (e.g., U87-MG, U251-MG glioblastoma cells).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound dissolved in a suitable solvent (e.g., water or DMSO).

-

96-well tissue culture plates.

-

BrdU (Bromodeoxyuridine) Cell Proliferation ELISA Kit.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of PHA-767491 in culture medium. b. Replace the existing medium with the medium containing the various concentrations of PHA-767491 or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

BrdU Labeling: Add BrdU to the wells and incubate for a period that allows for its incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

-

Detection: a. Remove the labeling medium and fix the cells. b. Add the anti-BrdU antibody conjugated to a peroxidase. c. Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control. Plot the percentage of proliferation against the logarithm of the PHA-767491 concentration and determine the IC50 value using a non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

Caption: Dual inhibitory pathways of PHA-767491 targeting Cdc7 and Cdk9.

Experimental Workflow

Caption: Experimental workflow for characterizing PHA-767491.

References

- 1. PHA-767491 | GSK-3 | cholecystokinin | CDK | TargetMol [targetmol.com]

- 2. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. selleckchem.com [selleckchem.com]

- 6. promega.com [promega.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. benchchem.com [benchchem.com]

- 11. biocompare.com [biocompare.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

PHA-767491 Hydrochloride: A Dual Inhibitor of Cdc7 and Cdk9 for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 hydrochloride is a potent, ATP-competitive small molecule that functions as a dual inhibitor of two critical cell cycle and transcription-regulating kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). By targeting these key enzymes, PHA-767491 disrupts the initiation of DNA replication and the elongation phase of transcription, leading to cell cycle arrest and apoptosis in a wide range of cancer cells. This technical guide provides a comprehensive overview of the biochemical and cellular activities of PHA-767491, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.

Introduction

Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the G1/S transition of the cell cycle.[1] Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7), which is a key component of the pre-replication complex.[2][3] This phosphorylation event is essential for the recruitment of other replication factors, the unwinding of DNA, and the initiation of DNA synthesis.[1][3] Overexpression of Cdc7 is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[2][4]

Cyclin-Dependent Kinase 9 (Cdk9) is a member of the CDK family and is the catalytic subunit of the positive Transcription Elongation Factor b (P-TEFb).[5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, which releases RNAPII from promoter-proximal pausing and allows for productive mRNA transcript elongation.[5][6] Dysregulation of Cdk9 activity has been implicated in various malignancies due to its role in the transcription of anti-apoptotic and proto-oncogenic proteins.[5]

This compound has emerged as a significant research tool and potential therapeutic agent due to its dual inhibitory activity against both Cdc7 and Cdk9.[7][8][9] This dual action provides a multi-pronged attack on cancer cell proliferation by simultaneously blocking DNA replication initiation and transcription of key survival genes.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets and its effects on various cancer cell lines.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Conditions |

| Cdc7 | 10 | ATP-competitive inhibition[2][7][9] |

| Cdk9 | 34 | ATP-competitive inhibition[2][7][9] |

| DDK (Cdc7/Dbf4) | 18.6 | In vitro kinase assay[7][10] |

| Cdk1 | >200 | 20-fold less potent than Cdc7[2][4] |

| Cdk2 | >200 | 20-fold less potent than Cdc7[2][4] |

| GSK-3β | >200 | 20-fold less potent than Cdc7[2][4] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Effect |

| Average (61 cell lines) | Various | 3.17 | Inhibition of proliferation[2][10] |

| HCC1954 | Breast Cancer | 0.64 | Inhibition of proliferation[7][10] |

| Colo-205 | Colon Carcinoma | 1.3 | Inhibition of proliferation[7][10] |

| U87-MG | Glioblastoma | ~2.5 | Decreased cell viability[7][11] |

| U251-MG | Glioblastoma | ~2.5 | Decreased cell viability[7][11] |

Signaling Pathways and Mechanism of Action

PHA-767491 exerts its anti-cancer effects by inhibiting two distinct signaling pathways critical for cancer cell survival and proliferation.

Inhibition of the Cdc7 Signaling Pathway and DNA Replication Initiation

PHA-767491 acts as an ATP-competitive inhibitor of Cdc7 kinase.[2] By blocking the kinase activity of Cdc7, it prevents the phosphorylation of the MCM helicase complex. This inhibition blocks the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells.[3]

Caption: Cdc7 signaling pathway in DNA replication initiation.

Inhibition of the Cdk9 Signaling Pathway and Transcription Elongation

PHA-767491 also competitively inhibits Cdk9, the kinase subunit of P-TEFb.[2] Inhibition of Cdk9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is necessary to release it from a paused state at the promoter of many genes.[5][6] This leads to a blockage of transcriptional elongation, particularly of genes with short-lived mRNAs that encode for survival proteins, thereby promoting apoptosis.

Caption: Cdk9 signaling pathway in transcription elongation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (Luminescence-based)

This protocol is designed to determine the in vitro inhibitory potency (IC50) of PHA-767491 against Cdc7 and Cdk9 kinases.

-

Materials:

-

Recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T1 enzyme

-

Kinase-specific substrate (e.g., synthetic peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of PHA-767491 in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, kinase substrate, and ATP (at a concentration near the Km for the respective kinase).

-

Add 5 µL of the master mix to each well.

-

Prepare a solution of the recombinant kinase in kinase assay buffer.

-

Initiate the reaction by adding 2.5 µL of the diluted kinase to each well. For "blank" controls, add 2.5 µL of kinase assay buffer without the enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and blank control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of PHA-767491 on the proliferation of cancer cells by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

BrdU Labeling Reagent (e.g., from a commercial kit)

-

Fixing/Denaturing solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of PHA-767491 or vehicle control and incubate for the desired duration (e.g., 72 hours).[10]

-

Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.[12]

-

Remove the culture medium and fix/denature the cells according to the kit manufacturer's instructions.[12]

-

Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells with wash buffer.

-

Add TMB substrate and incubate until color development is sufficient.

-

Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

-

Apoptosis Assay (Cell Death Detection ELISA)

This assay quantifies apoptosis by detecting histone-associated DNA fragments (nucleosomes) in the cytoplasm of cells treated with PHA-767491.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell Death Detection ELISAPLUS kit (Roche) or similar

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells and treat with PHA-767491 as described in the cell proliferation assay protocol.

-

Prepare a cell lysate according to the kit manufacturer's instructions. This involves centrifuging the plate to pellet the cells and then adding the lysis buffer.

-

Transfer the lysate (cytoplasmic fraction) to the streptavidin-coated microplate provided in the kit.

-

Add the anti-histone-biotin and anti-DNA-POD (peroxidase-conjugated) antibody mixture and incubate for 2 hours at room temperature.

-

Wash the wells to remove unbound components.

-

Add the ABTS substrate solution and incubate until color development is sufficient.

-

Add the stop solution and measure the absorbance at 405 nm.

-

The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm, indicating the level of apoptosis.

-

Western Blot Analysis of Mcm2 and RNAPII Phosphorylation

This protocol is used to detect the phosphorylation status of Mcm2 (a Cdc7 substrate) and the C-terminal domain of RNA Polymerase II (a Cdk9 substrate) in cells treated with PHA-767491.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Mcm2 (Ser40/53)

-

Rabbit anti-Mcm2 (total)

-

Mouse anti-phospho-RNAPII CTD (Ser2)

-

Mouse anti-RNAPII CTD (total)

-

Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with PHA-767491 (e.g., 2 µM for 24 hours for Mcm2 phosphorylation).[7]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Mcm2 or anti-phospho-RNAPII) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein and a loading control.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for characterizing a kinase inhibitor and the logical flow of PHA-767491's cellular effects.

Caption: General experimental workflow for kinase inhibitor characterization.

Caption: Logical flow of the cellular effects of PHA-767491.

Conclusion

This compound is a valuable tool for cancer research, offering a unique mechanism of action through the dual inhibition of Cdc7 and Cdk9. This guide provides the necessary technical information, including quantitative data and detailed experimental protocols, to facilitate further investigation into its therapeutic potential. The ability of PHA-767491 to simultaneously disrupt two fundamental cellular processes highlights the promise of multi-targeted kinase inhibitors in the development of novel anti-cancer strategies.

References

- 1. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Protocol for the in vitro reconstruction of site-specifically phosphorylated RNA Pol II to identify the recruitment of novel transcription regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. assaygenie.com [assaygenie.com]

- 10. An ELISA for detection of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unveiling the Molecular Impact of PHA-767491 Hydrochloride: A Technical Guide to Affected Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 hydrochloride is a potent, dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), two kinases integral to cell cycle progression and transcriptional regulation.[1][2] This technical guide provides an in-depth analysis of the cellular pathways modulated by PHA-767491, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling networks. The compound's ability to induce apoptosis and halt cell proliferation in various cancer cell lines underscores its therapeutic potential.[3][4]

Core Mechanism of Action: Dual Inhibition of Cdc7 and Cdk9

PHA-767491 exerts its primary effects by targeting two key serine/threonine kinases:

-

Cdc7 Kinase: A crucial regulator of the initiation of DNA replication.[3] It phosphorylates the minichromosome maintenance (MCM) complex, a necessary step for the unwinding of DNA and the start of S phase.

-

Cdk9 Kinase: A component of the positive transcription elongation factor b (P-TEFb). Cdk9 phosphorylates the C-terminal domain of RNA polymerase II, a critical process for the elongation of transcription.

The dual inhibition of these kinases leads to a multi-pronged attack on cancer cell proliferation, affecting DNA replication, cell cycle progression, and the transcription of key survival proteins.[5][6]

Key Cellular Pathways Affected

Cell Cycle Regulation and DNA Replication

By inhibiting Cdc7, PHA-767491 directly interferes with the initiation of DNA synthesis.[5][6] This leads to an arrest in the G1/S phase of the cell cycle, preventing cancer cells from replicating their genome. The inhibition of Cdc7 prevents the phosphorylation of its substrate, MCM2, a key event in the activation of the MCM helicase complex.[7][8]

Apoptosis Induction

PHA-767491 is a potent inducer of apoptosis in various cancer cell lines, including glioblastoma, chronic lymphocytic leukemia (CLL), and hepatocellular carcinoma.[1][5][9] This programmed cell death is triggered through at least two distinct mechanisms:

-

Downregulation of Mcl-1: Inhibition of Cdk9 by PHA-767491 leads to a decrease in the transcription of the anti-apoptotic protein Mcl-1.[5][9] Mcl-1 is a crucial survival factor for many cancer cells, and its downregulation sensitizes them to apoptosis.

-

Activation of the Intrinsic Apoptotic Pathway: The reduction in Mcl-1 levels contributes to the activation of the mitochondrial-dependent apoptotic pathway, leading to the activation of caspases and subsequent cell death.[5]

Crosstalk with the CDK2-RB-E2F Pathway

Recent studies have revealed that PHA-767491 also exhibits inhibitory activity against CDK2, leading to a more potent anti-proliferative effect.[7][10] This off-target activity disrupts the CDK2-RB-E2F transcriptional network, which is critical for the expression of genes required for G1/S transition and DNA synthesis, such as Cyclin A and Cyclin E.[7][8][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various studies and cell lines.

Table 1: Inhibitory Activity (IC50 Values)

| Target | IC50 (nM) | Reference |

| Cdc7 | 10 | [1][2] |

| Cdk9 | 34 | [1][2] |

Table 2: Anti-proliferative Activity (IC50 Values in Cancer Cell Lines)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCC1954 | Breast Cancer | 0.64 | [2] |

| Colo-205 | Colon Cancer | 1.3 | [2] |

| Average (61 tumor cell lines) | Various | 3.14 - 3.17 | [2][4] |

Table 3: Effects on Cell Proliferation and Apoptosis in Glioblastoma Cells

| Cell Line | Treatment (PHA-767491) | Effect on Proliferation (% decrease) | Effect on Apoptosis (fold increase) | Reference |

| U87-MG | 10 µM | 96% | 3.54 | [4] |

| U251-MG | 10 µM | 83% | 1.31 | [4] |

Experimental Protocols

Cell Viability and Proliferation Assays

-

Methodology: Cell viability is often assessed using assays such as the MTT or CellTiter-Glo Luminescent Cell Viability Assay. For cell proliferation, the Bromodeoxyuridine (BrdU) incorporation assay is commonly employed.[4]

-

Protocol Outline (BrdU Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Add BrdU to the wells and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA.

-

Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Add the enzyme substrate and measure the resulting signal (colorimetric or chemiluminescent) using a plate reader.

-

Calculate the percentage of proliferation relative to untreated control cells.

-

Apoptosis Assays

-

Methodology: Apoptosis can be quantified using methods such as DNA fragmentation assays (e.g., TUNEL assay) or flow cytometry analysis of Annexin V/Propidium Iodide (PI) stained cells.[4]

-

Protocol Outline (DNA Fragmentation Assay):

-

Treat cells with PHA-767491 as described above.

-

Collect both adherent and floating cells and lyse them.

-

Use an ELISA-based assay to detect histone-associated DNA fragments (nucleosomes) in the cytoplasm, which are indicative of apoptosis.

-

Measure the absorbance and calculate the fold increase in apoptosis compared to control cells.

-

Western Blotting

-

Methodology: Western blotting is used to detect the levels of specific proteins to elucidate the mechanism of action.

-

Protocol Outline:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-MCM2, Mcl-1, cleaved caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to a detection enzyme.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Conclusion and Future Directions

This compound is a promising anti-cancer agent that disrupts fundamental cellular processes of DNA replication and transcription through its dual inhibition of Cdc7 and Cdk9. Its ability to induce apoptosis and halt cell cycle progression in a variety of cancer models highlights its therapeutic potential. Further research, including clinical trials, is necessary to fully evaluate its efficacy and safety in a clinical setting. The synergistic potential of PHA-767491 with other chemotherapeutic agents, such as 5-fluorouracil, also warrants further investigation as a strategy to overcome drug resistance in cancer.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]

- 3. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway [mdpi.com]

- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]

PHA-767491 Hydrochloride: A Technical Guide to its Role in DNA Replication Initiation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of PHA-767491 hydrochloride in the intricate process of DNA replication initiation. As a potent, ATP-competitive small molecule inhibitor, PHA-767491 has emerged as a critical tool for dissecting the molecular mechanisms governing cell cycle progression and as a promising therapeutic agent in oncology. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative effects on key cellular processes.

Core Mechanism of Action: Dual Inhibition of Cdc7 and Cdk9 Kinases

This compound exerts its biological effects primarily through the dual inhibition of two key serine/threonine kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4][5][6] This dual activity underlies its potent anti-proliferative and pro-apoptotic effects in cancer cells.

Inhibition of Cdc7 Kinase and its Impact on DNA Replication Initiation:

Cdc7 kinase, in conjunction with its regulatory subunit Dbf4 (forming the DDK complex), is a master regulator of DNA replication initiation.[7][8] Its essential function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative DNA helicase.[3][9] This phosphorylation event is a critical step for the activation of replication origins and the subsequent unwinding of DNA, allowing for the assembly of the replication machinery.

PHA-767491 directly inhibits the kinase activity of Cdc7, thereby preventing the phosphorylation of the MCM complex.[10] This blockade of MCM phosphorylation stalls the activation of replication origins, effectively halting the initiation of DNA synthesis.[10][11] Unlike many conventional chemotherapeutics that interfere with ongoing DNA synthesis (elongation), PHA-767491 specifically targets the initiation phase.[10][11] This targeted action prevents cells from entering the S-phase of the cell cycle, leading to a G1/S arrest.[8]

Inhibition of Cdk9 and its Transcriptional Consequences:

In addition to its potent activity against Cdc7, PHA-767491 also inhibits Cdk9, a component of the positive transcription elongation factor b (P-TEFb). Cdk9 plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA polymerase II, a modification essential for productive transcript elongation. Inhibition of Cdk9 by PHA-767491 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[2][5][12] The downregulation of Mcl-1 is a key event that sensitizes cancer cells to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Reference |

| IC50 for Cdc7 | 10 nM | [1][3][4][6] |

| IC50 for Cdk9 | 34 nM | [1][3][4][6] |

| Average IC50 for cell proliferation (panel of 61 human cell lines) | 3.17 µM | [3][9] |

Table 1: In Vitro Kinase Inhibitory Activity and Anti-proliferative Potency of PHA-767491.

| Cell Line | Treatment Concentration | Effect | Reference |

| U87-MG Glioblastoma | 10 µM | ~75% decrease in cell viability | [9] |

| U251-MG Glioblastoma | 10 µM | ~70% decrease in cell viability | [9] |

| U87-MG Glioblastoma | 10 µM | 96% decrease in cell proliferation (BrdU incorporation) | [9] |

| U251-MG Glioblastoma | 10 µM | 83% decrease in cell proliferation (BrdU incorporation) | [9] |

| U87-MG Glioblastoma | Not specified | 3.54-fold increase in DNA fragmentation (apoptosis) | [9] |

| U251-MG Glioblastoma | Not specified | 1.31-fold increase in DNA fragmentation (apoptosis) | [9] |

| 3T3 (non-tumorigenic) | 2.5 µM - 10 µM | Modest decrease in cell viability, significant decrease in cell proliferation | [9] |

| HCC1954 | 0.64 µM | IC50 for proliferation inhibition | [1] |

| Colo-205 | 1.3 µM | IC50 for proliferation inhibition | [1] |

Table 2: Cellular Effects of this compound in Various Cell Lines.

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the effects of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PHA-767491 against Cdc7 and Cdk9 kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human Cdc7/Dbf4 and Cdk9/cyclin T1 complexes are purified. A suitable substrate, such as a peptide derived from a known phosphorylation target (e.g., MCM2 for Cdc7) or a generic kinase substrate, is prepared.

-

Reaction Setup: The kinase reaction is typically performed in a buffer containing ATP (often at a concentration close to its Km for the kinase), the kinase, the substrate, and varying concentrations of PHA-767491.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Detection: The extent of phosphorylation is quantified. This can be achieved using methods such as:

-

Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based Assay: Employing a fluorescently labeled substrate and detecting changes in its phosphorylation state.

-

-

Data Analysis: The kinase activity at each inhibitor concentration is normalized to the activity of a vehicle control (e.g., DMSO). The IC50 value is then calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of PHA-767491 on cancer cell lines.

Methodology:

-

Cell Seeding: Cells of interest (e.g., U87-MG, U251-MG) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability/Proliferation Measurement: Cell viability or proliferation is assessed using one of the following methods:

-

MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.

-

BrdU Incorporation Assay: This assay measures the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.[9]

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value for cell proliferation inhibition is determined.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of PHA-767491 on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are treated with PHA-767491 or vehicle control for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A to eliminate RNA staining.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified based on the DNA content histogram.

Western Blot Analysis of Protein Phosphorylation

Objective: To examine the effect of PHA-767491 on the phosphorylation of key cellular proteins, such as MCM2.

Methodology:

-

Cell Lysis: Cells treated with PHA-767491 are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-MCM2). A primary antibody against the total protein is used as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the phosphorylated protein band is normalized to the total protein band to determine the relative change in phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PHA-767491 and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: A typical experimental workflow.

Caption: Logical relationship of PHA-767491's dual inhibitory action.

Conclusion

This compound is a well-characterized dual inhibitor of Cdc7 and Cdk9 kinases that plays a crucial role in blocking the initiation of DNA replication. Its ability to induce G1/S cell cycle arrest and apoptosis in a wide range of cancer cell lines underscores its potential as a therapeutic agent.[9] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting DNA replication initiation with compounds like PHA-767491.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. apexbt.com [apexbt.com]

- 4. adooq.com [adooq.com]

- 5. Mechanisms of action of a dual Cdc7/Cdk9 kinase inhibitor against quiescent and proliferating CLL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

PHA-767491 Hydrochloride: An In-depth Technical Guide on its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor with a dual specificity for Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9) kinases.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of PHA-767491, with a particular focus on its effects on cell cycle progression. We will delve into its inhibitory activities, impact on DNA replication initiation, and induction of apoptosis. This document will present quantitative data in structured tables, detail key experimental protocols, and visualize the core signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Key regulators of the cell cycle, such as kinases, have emerged as promising targets for anti-cancer therapies. This compound targets two such kinases: Cdc7 and Cdk9. Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication during the S phase, while Cdk9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcription.[5][6] The dual inhibition of these kinases by PHA-767491 leads to a multi-faceted anti-proliferative and pro-apoptotic effect in cancer cells.

Mechanism of Action

PHA-767491 exerts its effects on cell cycle progression through two primary mechanisms: inhibition of DNA replication initiation via Cdc7 and induction of apoptosis through Cdk9 inhibition.

Inhibition of DNA Replication Initiation (Cdc7 Pathway)

Cdc7, in complex with its regulatory subunit Dbf4, forms an active kinase that plays a pivotal role in the G1/S transition. The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) complex, specifically the Mcm2 subunit.[1][7] Phosphorylation of Mcm2 by Cdc7 is a critical step for the activation of the MCM helicase and the subsequent unwinding of DNA at replication origins, thereby initiating DNA synthesis.[1][8] PHA-767491, by competitively binding to the ATP-binding pocket of Cdc7, prevents the phosphorylation of Mcm2.[9] This blockade of Mcm2 phosphorylation inhibits the initiation of DNA replication, leading to an S-phase arrest and subsequent cell death.[10][11]

Induction of Apoptosis (Cdk9 Pathway)

Cdk9, as part of the P-TEFb complex, phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the elongation of transcription of many genes, including those involved in cell survival. One such critical anti-apoptotic protein is Myeloid Cell Leukemia 1 (Mcl-1). Inhibition of Cdk9 by PHA-767491 leads to a rapid decrease in Mcl-1 mRNA and protein levels.[8][12] The downregulation of Mcl-1, a key member of the Bcl-2 family, disrupts the balance of pro- and anti-apoptotic proteins, ultimately triggering the intrinsic apoptotic pathway.[12][13]

Quantitative Data

The following tables summarize the inhibitory activity of this compound across various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: Inhibitory Activity of PHA-767491 against a Panel of Kinases

| Kinase | IC50 (nM) |

| Cdc7 | 10[1][3][9] |

| Cdk9 | 34[1][3][9] |

| Cdk1 | ~200 |

| Cdk2 | ~200 |

| GSK-3β | ~200 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of PHA-767491 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCC1954 | Breast Cancer | 0.64[1] |

| Colo-205 | Colon Cancer | 1.3[1] |

| U87-MG | Glioblastoma | ~2.5-10 |

| U251-MG | Glioblastoma | ~2.5-10 |

| Average (61 cell lines) | Various | 3.17[3][9] |

IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50%. Data compiled from multiple sources.

Table 3: Effect of PHA-767491 on Cell Proliferation in Glioblastoma Cell Lines

| Cell Line | Concentration (µM) | Decrease in Proliferation (%) |

| U87-MG | 2.5 | ~20[3] |

| U251-MG | 2.5 | ~20[3] |

| U87-MG | 10 | 96[3] |

| U251-MG | 10 | 83[3] |

Data from a chemiluminescent bromodeoxyuridine (BrdU) incorporation assay.[3]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

BrdU Incorporation Assay for Cell Proliferation

This protocol outlines the measurement of DNA synthesis as an indicator of cell proliferation using a BrdU incorporation assay.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or vehicle control for the desired duration.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period of time (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.[10][15]

-

Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.[15]

-

Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[5][16]

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound represents a promising class of anti-cancer agents with a unique dual-inhibitory mechanism. By targeting both Cdc7 and Cdk9, it effectively halts cell cycle progression by inhibiting the initiation of DNA replication and simultaneously induces apoptosis by downregulating the key survival protein Mcl-1. The data presented in this technical guide underscore its potent anti-proliferative activity across a range of cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further investigate the cellular effects of this compound. The visualized pathways and workflows offer a clear conceptual framework for understanding its complex mechanism of action. Further research into PHA-767491 and similar dual-kinase inhibitors is warranted to explore their full therapeutic potential in oncology.

References

- 1. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dbf4 and Cdc7 Proteins Promote DNA Replication through Interactions with Distinct Mcm2–7 Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bcm.edu [bcm.edu]

- 6. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mcm2 is a target of regulation by Cdc7–Dbf4 during the initiation of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. media.cellsignal.com [media.cellsignal.com]

An In-depth Technical Guide to the In Vitro and In Vivo Properties of PHA-767491 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor with a dual specificity for two critical cell cycle kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2] This dual inhibitory action underpins its significant anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines. By targeting Cdc7, PHA-767491 effectively halts the initiation of DNA replication, a pivotal step in cell proliferation.[3] Simultaneously, its inhibition of Cdk9 disrupts transcriptional elongation, leading to the downregulation of key anti-apoptotic proteins.[4] This technical guide provides a comprehensive overview of the in vitro and in vivo properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. Visualizations of the relevant signaling pathways and experimental workflows are also presented to facilitate a deeper understanding of its biological activities.

In Vitro Properties

Biochemical Activity

This compound is a potent inhibitor of both Cdc7 and Cdk9 kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and preventing the transfer of phosphate (B84403) to their respective substrates.[2]

Table 1: Biochemical Potency of this compound

| Target Kinase | IC50 (nM) | Assay Conditions |

| Cdc7 | 10 | ATP concentration of 1.5 µM[2] |

| Cdk9 | 34 | -[2] |

| GSK-3β | 220 | -[3] |

| Cdk2 | 240 | -[3] |

| Cdk1 | 250 | -[3] |

Cellular Activity

The dual inhibition of Cdc7 and Cdk9 by this compound translates to potent anti-proliferative and pro-apoptotic activity in a wide range of human cancer cell lines.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Average of 61 cell lines | Various | 3.17[2] |

| U87-MG | Glioblastoma | Not specified, but effective[5] |

| U251-MG | Glioblastoma | Not specified, but effective[5] |

The inhibition of Cdc7 by PHA-767491 leads to a block in the initiation of DNA replication by preventing the phosphorylation of the Minichromosome Maintenance (MCM) complex, a critical component of the pre-replication complex.[6] This action results in cell cycle arrest. The compound has been shown to induce apoptosis in various cancer cell lines, a process that is, at least in part, attributed to the Cdk9-mediated downregulation of the anti-apoptotic protein Mcl-1.[4][7]

In Vivo Properties

Antitumor Efficacy in Xenograft Models

This compound has demonstrated significant antitumor activity in various preclinical cancer models. Administration of the compound has been shown to inhibit tumor growth in xenograft models.

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |

| HL60 | Leukemia | 20 and 30 mg/kg, twice a day | Dose-dependent reduction in tumor volume[2] |

| A2780 | Ovary Carcinoma | Not specified | 50% tumor growth inhibition[2] |

| HCT-116 | Colon Carcinoma | Not specified | 50% tumor growth inhibition[2] |

| Mx-1 | Mammary Adenocarcinoma | Not specified | 50% tumor growth inhibition[2] |

Signaling Pathways and Mechanism of Action

PHA-767491's therapeutic potential stems from its ability to concurrently disrupt two fundamental cellular processes: DNA replication and transcription.

Inhibition of DNA Replication Initiation via Cdc7

Cdc7, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex.[8] DDK is essential for the initiation of DNA replication during the S phase of the cell cycle.[6] Its primary role is to phosphorylate multiple subunits of the MCM2-7 complex, which is the core of the replicative helicase.[6] This phosphorylation event is a critical trigger for the recruitment of other replication factors, leading to the unwinding of the DNA double helix and the start of DNA synthesis.[8] PHA-767491, by inhibiting Cdc7, prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and causing cell cycle arrest.[3]

Disruption of Transcription Elongation via Cdk9

Cdk9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[9] P-TEFb plays a crucial role in regulating gene expression by promoting the transition from abortive to productive transcriptional elongation.[10] It achieves this by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II) and negative elongation factors, which releases Pol II from promoter-proximal pausing.[9][10] Many short-lived proteins that are critical for cell survival and proliferation, including the anti-apoptotic protein Mcl-1, are dependent on efficient transcriptional elongation. By inhibiting Cdk9, PHA-767491 leads to a decrease in the levels of these crucial proteins, thereby promoting apoptosis.[4]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of PHA-767491 against Cdc7 or Cdk9 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T1 complex

-

Kinase-specific substrate (e.g., recombinant MCM2 for Cdc7)

-

ATP solution

-

[γ-³²P]ATP (for radiometric assay)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound

-

96-well plates

-

Phosphocellulose filter plates (for radiometric assay)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail and counter (for radiometric assay)

Procedure:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the diluted compound to the test wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Prepare a master mix containing the kinase, substrate, and kinase buffer.

-

Initiate the reaction by adding ATP (including a tracer amount of [γ-³²P]ATP for the radiometric assay) to the master mix and then dispensing it into the wells of the 96-well plate.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

For the radiometric assay, transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This protocol measures the effect of PHA-767491 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[11][12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for a few hours or overnight in the dark to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with PHA-767491.[15][16][17][18]

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium iodide (PI) staining solution (containing PI and a non-ionic detergent like Triton X-100)

-

Flow cytometer

Procedure:

-

Plate cells and treat them with this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle-treated control group.

-

Harvest the cells. For adherent cells, use trypsin-EDTA to detach them.

-

Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to ensure that only DNA is stained by PI.

-

Add the PI staining solution to the cells and incubate in the dark at room temperature for at least 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of MCM2 Phosphorylation

This protocol is used to assess the in-cell activity of PHA-767491 on its target, Cdc7, by measuring the phosphorylation status of its substrate, MCM2.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MCM2 (e.g., Ser40/41), anti-total-MCM2, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.[19]

-

Transfer the separated proteins from the gel to a membrane.[19]

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total MCM2 and a loading control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.[20][21][22][23][24]

References